

6-O-Feruloylglucose: A Technical Overview of Synonyms, Chemical Identifiers, and Analytical Methodologies

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Compound of Interest

Compound Name: 6-O-Feruloylglucose

Cat. No.: B599475

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-O-Feruloylglucose**, a naturally occurring phenolic compound. It details its various synonyms and chemical identifiers, outlines experimental protocols for its isolation and quantification, and illustrates its biosynthetic origin within the broader context of the phenylpropanoid pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Core Chemical Identity

6-O-Feruloylglucose is a derivative of glucose in which a ferulic acid molecule is esterified to the 6-position of the glucose moiety. This compound is of interest due to its antioxidant properties and its presence in various plant sources. A clear understanding of its chemical identifiers is crucial for accurate documentation and research.

Table of Synonyms and Chemical Identifiers

For clarity and cross-referencing, the following table summarizes the key synonyms and chemical identifiers for **6-O-Feruloylglucose**.

Identifier Type	Value
Systematic Name	[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate[1]
Common Synonyms	6-O-Feruloyl-D-glucose, 6-O-(E)-Feruloyl-glucose[1][2]
CAS Number	137887-25-3[1][2][3][4][5]
PubChem CID	71307318[1]
Molecular Formula	C16H20O9[1][3]
Molecular Weight	356.32 g/mol [1][4]
InChI	InChI=1S/C16H20O9/c1-24-13-6-9(2-4-10(13)18)3-5-14(21)25-8-12(20)16(23)15(22)11(19)7-17/h2-7,11-12,15-16,18-20,22-23H,8H2,1H3/b5-3+/t11-,12+,15+,16+/m0/s1[1]
InChIKey	SQBITMSCIPALTP-LFJMMHPDSA-N[1]
SMILES	COC1=C(C=CC(=C1)/C=C/C(=O)OC--INVALID-LINK--O)O)O">C@HO)O[1]

Experimental Protocols

The following sections detail generalized methodologies for the isolation, purification, and quantification of **6-O-Feruloylglucose** from plant sources, based on established protocols for related feruloylated oligosaccharides.

Isolation and Purification of 6-O-Feruloylglucose from Plant Material (e.g., Wheat Bran)

This protocol outlines the general steps for extracting and purifying **6-O-Feruloylglucose**.

1. Sample Preparation and Enzyme Deactivation:

- Mill the plant material (e.g., wheat bran) to a fine powder.
- To deactivate endogenous enzymes that may degrade the target compound, suspend the powdered sample in a solution of 80% ethanol in water.[\[6\]](#)[\[7\]](#)
- Boil the suspension under reflux for approximately 30 minutes.[\[7\]](#)
- After cooling, centrifuge the mixture to pellet the solid material and collect the supernatant.
- Wash the pellet with additional 80% ethanol and combine the supernatants.[\[7\]](#)

2. Initial Purification by Solid-Phase Extraction:

- Concentrate the pooled supernatant under reduced pressure to remove the ethanol.
- Apply the aqueous extract to a solid-phase extraction column packed with a non-polar resin, such as Amberlite XAD-2.[\[6\]](#)[\[8\]](#) This step helps to separate the phenolic compounds from more polar substances like sugars.
- Wash the column with water to remove unbound compounds.
- Elute the feruloylated compounds with methanol.

3. Chromatographic Separation:

- Concentrate the methanolic eluate to dryness and redissolve in a minimal amount of the initial mobile phase for chromatographic separation.
- Further purify the extract using size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.[\[6\]](#)[\[8\]](#) This step separates compounds based on their molecular size.
- Collect fractions and monitor for the presence of **6-O-Feruloylglucose** using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Quantification of 6-O-Feruloylglucose by HPLC-DAD

This section describes a general high-performance liquid chromatography with a diode-array detector (HPLC-DAD) method for the quantification of **6-O-Feruloylglucose** in purified extracts.

1. Chromatographic System and Conditions:

- **HPLC System:** An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector is suitable.
- **Column:** A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used for the separation of phenolic compounds.[\[9\]](#)[\[10\]](#)
- **Mobile Phase:** A gradient elution is typically employed using a two-solvent system:
 - **Solvent A:** Water with 0.1% formic or acetic acid.
 - **Solvent B:** Acetonitrile or methanol.
- **Elution Gradient:** A typical gradient might start with a low percentage of solvent B, gradually increasing to elute more hydrophobic compounds.
- **Flow Rate:** A flow rate of 0.5 to 1.0 mL/min is generally used.[\[11\]](#)
- **Column Temperature:** Maintain the column at a constant temperature, for example, 30°C, to ensure reproducible retention times.[\[11\]](#)
- **Detection:** Monitor the elution profile at a wavelength of approximately 320-325 nm, which is the characteristic absorbance maximum for ferulic acid and its esters.[\[7\]](#)[\[12\]](#)

2. Quantification:

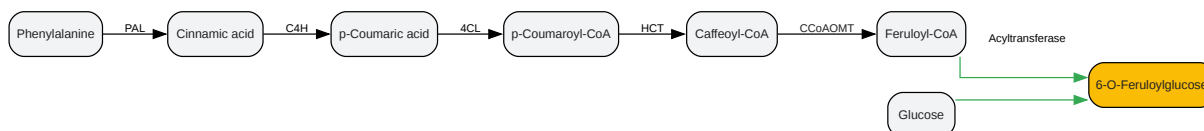
- Prepare a calibration curve using a purified standard of **6-O-Feruloylglucose** of known concentrations.
- Inject the purified plant extracts into the HPLC system.
- Identify the peak corresponding to **6-O-Feruloylglucose** by comparing its retention time and UV-Vis spectrum with the standard.

- Quantify the amount of **6-O-Feruloylglucose** in the sample by integrating the peak area and interpolating from the calibration curve.

Biosynthetic Pathway and Visualization

6-O-Feruloylglucose is synthesized in plants through the phenylpropanoid pathway. This pathway converts the amino acid phenylalanine into a variety of phenolic compounds, including ferulic acid. The ferulic acid is then activated to feruloyl-CoA, which can subsequently be esterified to glucose.

The following diagram illustrates the key steps in the biosynthesis of **6-O-Feruloylglucose**.



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Caption: Biosynthesis of **6-O-Feruloylglucose** via the Phenylpropanoid Pathway.

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